3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, the uracil derivatives were subjected to Vilsmeier reaction to give the intermediate derivative, which was then treated with triethylamine and cyanoacetamide in ethanol, to afford the target compounds .Chemical Reactions Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Mechanism of Action
The mechanism of action of pyrimidine derivatives often involves inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Future Directions
Pyrimidine derivatives have shown promising results as anticancer agents . There is a considerable push to expand transition metal-catalyzed, sustainable, efficient, and selective synthetic strategies leading to pyrimidines . The aim is to design new transition metal-mediated protocols for pyrimidine synthesis .
Properties
CAS No. |
848866-95-5 |
---|---|
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.48 |
IUPAC Name |
3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O2/c1-5-6-10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-7-12-25(17)20)16-9-8-14(2)15(3)13-16/h8-9,13H,5-7,10-12H2,1-4H3 |
InChI Key |
XURFDQFRQBSPHR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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